1-({[(Furan-2-yl)methyl]amino}methyl)cyclopentan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of compounds containing furan rings, such as “1-({[(Furan-2-yl)methyl]amino}methyl)cyclopentan-1-ol”, can be achieved under mild synthetic conditions supported by microwave radiation . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized .Scientific Research Applications
Catalytic Reduction of Biomass-Derived Furanic Compounds
Furfural and its derivatives, closely related to the furan component in the target molecule, are pivotal in biorefinery for producing biofuels and chemicals. Research demonstrates the catalytic reduction of furfural or 5-hydroxymethylfurfural (HMF) with hydrogen over heterogeneous catalysts, highlighting the process's versatility to produce various valuable chemicals, including furfuryl alcohol and cyclopentanone derivatives (Nakagawa, Tamura, & Tomishige, 2013).
Synthesis of Complex Cyclopentane Derivatives
Cyclopentane structures, similar to cyclopentan-1-ol, are synthesized through various chemical reactions, showcasing their potential in creating complex organic molecules for material science, pharmaceuticals, and chemical research. For example, the synthesis of complex cyclopentane derivatives involves multiple steps, including cyclizations and rearrangements, indicating the structural versatility and application potential of such compounds (Gimazetdinov et al., 2016).
Development of Energetic Materials
Compounds with furan rings have been explored for creating insensitive energetic materials. These developments are significant for improving safety and performance in various applications, from military to industrial uses. The synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives as energetic materials highlights the potential of furan-containing compounds in this field (Yu et al., 2017).
Biobased Polymers from Furan Derivatives
The synthesis of biobased polyesters using furan derivatives, such as 2,5-bis(hydroxymethyl)furan, demonstrates the application of furan-based compounds in creating environmentally friendly materials. These polymers have potential applications in packaging, textiles, and biodegradable products, showcasing the sustainability aspect of furan-derived compounds (Jiang et al., 2014).
properties
IUPAC Name |
1-[(furan-2-ylmethylamino)methyl]cyclopentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c13-11(5-1-2-6-11)9-12-8-10-4-3-7-14-10/h3-4,7,12-13H,1-2,5-6,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFUAIHWJAHUEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNCC2=CC=CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-({[(Furan-2-yl)methyl]amino}methyl)cyclopentan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.